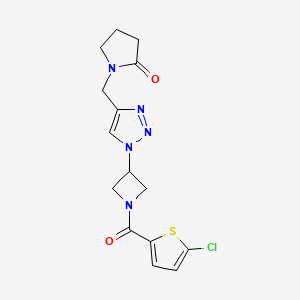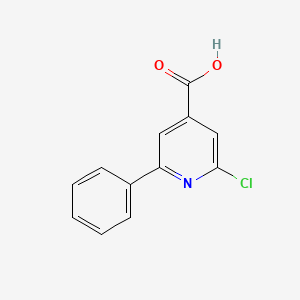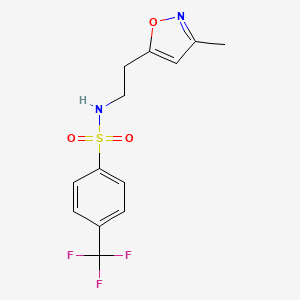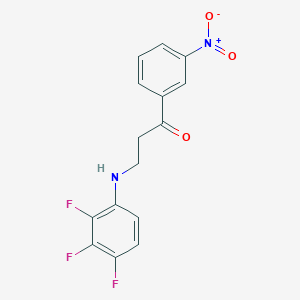
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H18FN3O2. It contains a fluoropyrimidinyl group attached to a piperidinyl group via an ether linkage, and a pentenone group attached to the piperidinyl group.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its solubility and other physical and chemical properties are not specified in the available resources .Scientific Research Applications
Phase II Study of Oral S-1 for Treatment of Metastatic Colorectal Carcinoma
Research by Shirao et al. (2004) explored the use of oral fluoropyrimidine S-1, a combination of tegafur and other components, in treating metastatic colorectal carcinoma. This study is significant for understanding the efficacy and toxicity of S-1 in cancer treatment (Shirao et al., 2004).
Fluorination of Piperidin and Piperazin Derivatives
Van Niel et al. (1999) reported on fluorinating piperidin and piperazin derivatives to create selective human 5-HT1D receptor ligands. This research highlights the pharmacokinetic advantages and potential applications in receptor targeting (Van Niel et al., 1999).
Current Development of Anti-Cancer Drug S-1
A study by Chhetri et al. (2016) reviews the development of S-1, an oral fluoropyrimidine derivative used in treating various carcinomas. The study emphasizes its low gastrointestinal toxicity and enhanced clinical utility (Chhetri et al., 2016).
Quantum Chemical and Molecular Dynamic Simulation Studies
Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives on iron. This study is relevant for understanding the compound's applications in material science and corrosion prevention (Kaya et al., 2016).
Synthesis of Fluorinated Pyrimidines
Research by German et al. (1997) involved synthesizing fluorinated pyrimidines and studying their reactivity, contributing to the knowledge of chemical synthesis and applications in various fields (German et al., 1997).
Discovery of Antimycobacterial Spiro-Piperidin-4-Ones
Kumar et al. (2008) discovered spiro-piperidin-4-ones with antimycobacterial activity. This discovery is crucial for developing new treatments for tuberculosis (Kumar et al., 2008).
Practical Synthesis of Key Intermediate in Potent Deoxycytidine Kinase Inhibitors
Zhang et al. (2009) described the synthesis of a key intermediate used in developing deoxycytidine kinase inhibitors, an important advancement in cancer treatment research (Zhang et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUURVKWPSDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2591319.png)



![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)

![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)
![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)


![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)

